hCA/VEGFR-2-IN-1

Description

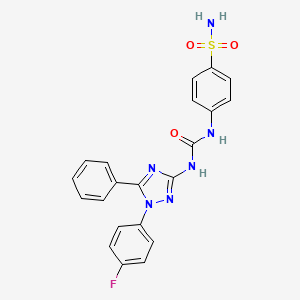

Structure

3D Structure

Properties

Molecular Formula |

C21H17FN6O3S |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

1-[1-(4-fluorophenyl)-5-phenyl-1,2,4-triazol-3-yl]-3-(4-sulfamoylphenyl)urea |

InChI |

InChI=1S/C21H17FN6O3S/c22-15-6-10-17(11-7-15)28-19(14-4-2-1-3-5-14)25-20(27-28)26-21(29)24-16-8-12-18(13-9-16)32(23,30)31/h1-13H,(H2,23,30,31)(H2,24,26,27,29) |

InChI Key |

ZXBPLZQLNIALAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=C(C=C3)F)NC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |

Origin of Product |

United States |

Molecular Mechanisms of Action of Hca/vegfr 2 in 1

Mechanism of VEGFR-2 Kinase Inhibition by hCA/VEGFR-2-IN-1

VEGFR-2 is a critical receptor tyrosine kinase that plays a central role in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. mdpi.comnih.gov Small-molecule inhibitors, including those from the same class as this compound, are designed to block the kinase activity of this receptor, thereby disrupting the signaling cascade that promotes blood vessel formation in tumors. mdpi.com

VEGFR-2 Structure and ATP Binding Site Interactions

The intracellular domain of VEGFR-2 contains a catalytic kinase domain responsible for signal transduction. nih.gov This domain has a specific binding site for adenosine triphosphate (ATP). The binding of ATP is a prerequisite for the receptor's kinase activity, which involves transferring a phosphate group from ATP to tyrosine residues on the receptor itself and other downstream proteins. mdpi.com

Inhibitors like this compound are designed to act as competitive inhibitors of ATP. mdpi.com Molecular docking studies of this class of compounds reveal that they orient themselves within the hydrophobic pocket of the VEGFR-2 ATP-binding site. The indolinone core, a key structural feature, typically forms crucial hydrogen bonds with amino acid residues such as Cys919 and Glu885 in the hinge region of the kinase domain. This interaction effectively occupies the ATP-binding pocket, preventing ATP from binding and thereby inhibiting the receptor's enzymatic function. nih.gov

Impact on VEGF-A-Induced VEGFR-2 Activation and Autophosphorylation

The binding of the ligand, Vascular Endothelial Growth Factor-A (VEGF-A), to the extracellular domain of VEGFR-2 induces receptor dimerization and a conformational change that activates the intracellular kinase domain. nih.govnih.gov This activation leads to a process called autophosphorylation, where the kinase domains of the dimer phosphorylate multiple tyrosine residues on each other's cytoplasmic tails. nih.gov This transphosphorylation is a critical step in creating docking sites for various signaling proteins that propagate the angiogenic signal. nih.gov

By blocking the ATP-binding site, this compound prevents this crucial autophosphorylation step. nih.gov Even when VEGF-A binds to the receptor, the kinase domain remains inactive because it cannot utilize ATP. Consequently, the downstream signaling cascade is not initiated, and the pro-angiogenic signals are effectively blocked. nih.govnih.gov

Downstream Signaling Pathway Modulation (e.g., ERK1/2, Akt, p38 MAPK)

The phosphorylation of VEGFR-2 initiates a complex network of downstream signaling pathways that regulate endothelial cell proliferation, migration, and survival—all key processes in angiogenesis. drugbank.com Key pathways modulated by VEGFR-2 include:

Akt (Protein Kinase B) Pathway: This pathway is crucial for promoting cell survival and proliferation.

ERK1/2 (Extracellular signal-regulated kinases) Pathway: This branch of the MAPK pathway is heavily involved in cell proliferation and differentiation. researchgate.net

p38 MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway plays a role in cell migration and stress responses. nih.govmdpi.com

By inhibiting the initial VEGFR-2 autophosphorylation, this compound effectively suppresses the activation of these critical downstream pathways. researchgate.net This blockade of pro-survival and pro-proliferative signals contributes significantly to the compound's anti-angiogenic and anti-tumor effects. mdpi.com

Mechanism of Carbonic Anhydrase IX and XII Inhibition by this compound

Human Carbonic Anhydrase (hCA) isoforms IX and XII are transmembrane enzymes that are highly overexpressed in many solid tumors, often as a response to hypoxia. researchgate.netnih.gov These enzymes play a pivotal role in regulating pH in the tumor microenvironment, which is crucial for tumor survival, proliferation, and invasion. nih.gov

hCAIX/hCAXII Active Site Interactions

The catalytic activity of hCA isoforms depends on a zinc ion (Zn²⁺) located deep within the active site. nih.gov The benzenesulfonamide (B165840) moiety is a well-established zinc-binding group and is a core feature of many potent carbonic anhydrase inhibitors. nih.gov In this compound and its analogs, the sulfonamide group (-SO₂NH₂) coordinates directly with the catalytic zinc ion in the active site of hCA IX and hCA XII.

Molecular modeling shows that the sulfonamide's nitrogen atom forms a strong bond with the zinc ion, while its oxygen atoms form hydrogen bonds with the side chain of residue Thr199. This interaction anchors the inhibitor within the active site, effectively blocking the entry of the enzyme's natural substrate, carbon dioxide. This prevents the enzyme from carrying out its catalytic function. nih.gov The specificity of these inhibitors for tumor-associated isoforms IX and XII over the ubiquitously expressed hCA II is achieved through interactions with other amino acid residues lining the active site cavity, which differ between isoforms. nih.gov

Effects on pH Regulation within the Tumor Microenvironment

Under the hypoxic conditions common in solid tumors, cancer cells shift to glycolytic metabolism, leading to the production of lactic acid and protons (H⁺), which acidifies the intracellular environment. mdpi.com To survive, cancer cells export these protons, resulting in an acidic extracellular tumor microenvironment (pH 6.0-6.5) while maintaining a neutral or slightly alkaline intracellular pH (pH > 7.2). mdpi.comnih.gov

CA IX, with its extracellular active site, is a key player in this process. researchgate.net It catalyzes the rapid conversion of extruded CO₂ and water into bicarbonate (HCO₃⁻) and protons (H⁺) right at the cell surface. This activity contributes significantly to maintaining a steep proton gradient and acidifying the tumor microenvironment. nih.govnih.gov This acidic environment promotes tumor invasion, metastasis, and resistance to certain chemotherapies. mdpi.com

By inhibiting hCA IX and hCA XII, this compound disrupts this critical pH-regulating machinery. The inhibition of the enzyme's extracellular catalytic activity reduces the acidification of the tumor microenvironment. This can lead to intracellular acidosis in cancer cells, suppressing their proliferation and potentially increasing their susceptibility to other anticancer agents. researchgate.net

Data Tables

Note: Data for the specific compound designated "this compound" is not publicly available. The following tables present inhibitory data for highly potent and closely related analogs from the same chemical series of indolinone-bearing benzenesulfonamides.

Table 1: Inhibitory Activity of Representative Analogs against VEGFR-2

| Compound Name (Internal ID) | VEGFR-2 IC₅₀ (µM) |

| hCA/VEGFR-2-IN-4 (15b) | 0.811 |

| hCA/VEGFR-2-IN-5 (9) | 0.38 |

| Analog 8g | 0.204 |

| Analog 8j | 0.455 |

Table 2: Inhibitory Activity (Kᵢ) of Representative Analogs against hCA Isoforms

| Compound Name (Internal ID) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| hCA/VEGFR-2-IN-4 (15b) | 35.5 | 19.8 | 6.2 | 3.8 |

| hCA/VEGFR-2-IN-5 (9) | >10000 | >10000 | 40.0 | 3.2 |

| Analog 8g | 75.3 | 16.1 | 3.6 | 16.7 |

| Analog 8j | >10000 | 129.4 | 4.8 | 4.2 |

Interplay and Cross-Talk between hCAIX/XII and VEGFR-2 Pathways in Cancer

The rationale for the dual inhibition of human carbonic anhydrase IX/XII (hCA IX/XII) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) stems from the significant interplay and cross-talk between their respective pathways in the tumor microenvironment. Both pathways are crucial for tumor progression, proliferation, and survival, and their simultaneous targeting is anticipated to yield better therapeutic outcomes in cancer treatment. nih.gov

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for supplying tumors with nutrients and oxygen. mdpi.comnih.gov The binding of its ligand, VEGF-A, to VEGFR-2 activates several downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways. nih.govnih.gov These pathways promote endothelial cell proliferation, survival, migration, and vascular permeability, all of which are critical for tumor growth and metastasis. nih.govelsevierpure.com In many cancers, the expression of VEGF is upregulated, leading to a cascade of events that supports tumor vascularization. mdpi.com

Concurrently, the tumor-associated carbonic anhydrase isoforms, hCA IX and hCA XII, are major contributors to the acidification of the tumor microenvironment. nih.gov These enzymes are typically overexpressed in solid tumors in response to hypoxia. nih.gov By catalyzing the hydration of carbon dioxide to bicarbonate and protons, hCA IX and hCA XII contribute to maintaining a neutral intracellular pH while acidifying the extracellular space. mdpi.com This acidic microenvironment promotes tumor cell invasion, metastasis, and resistance to therapy. nih.govnih.gov

The cross-talk between these two pathways is multifaceted. Hypoxia, a common feature of solid tumors, is a potent inducer of both VEGF and hCA IX expression. The acidic environment created by hCA IX activity can, in turn, enhance angiogenesis. Furthermore, preclinical studies have indicated that the VEGF and Epidermal Growth Factor Receptor (EGFR) pathways, which share common downstream signaling with VEGFR-2, can function interdependently. bohrium.com In some cancer models, upregulated EGFR signaling has been shown to increase VEGF production through hypoxia-independent mechanisms. bohrium.com This suggests a complex regulatory network where targeting only one pathway may be insufficient due to compensatory signaling from the other. Therefore, a dual-targeting approach that simultaneously disrupts tumor-induced angiogenesis via VEGFR-2 inhibition and mitigates tumor acidosis and adaptation to hypoxia via hCA IX/XII inhibition presents a promising strategy for anticancer therapy. nih.gov

Specificity and Selectivity Profile of this compound Against Other Receptor Tyrosine Kinases and CA Isoforms

The specificity and selectivity profile of a dual inhibitor is critical for its therapeutic potential, as it determines the compound's ability to modulate the intended targets while minimizing off-target effects. For compounds in the hCA/VEGFR-2 inhibitor class, such as the indolinylbenzenesulfonamide derivative known as hCA/VEGFR-2-IN-4 (compound 15b), the inhibitory activity is assessed against the primary targets (VEGFR-2 and tumor-associated hCA IX and XII) as well as against other related enzymes to establish a selectivity profile. medchemexpress.com

The compound hCA/VEGFR-2-IN-4 has demonstrated potent dual inhibitory action. medchemexpress.com Its activity against VEGFR-2 is characterized by a half-maximal inhibitory concentration (IC50) of 0.811 μM. medchemexpress.com In parallel, it shows high binding affinity for the target carbonic anhydrase isoforms, with inhibition constants (Ki) of 6.2 nM for hCA IX and 3.8 nM for hCA XII. medchemexpress.com

To evaluate its selectivity, the compound's inhibitory activity is also measured against the widely distributed, off-target cytosolic isoforms hCA I and hCA II. nih.govmedchemexpress.com Achieving selectivity for the tumor-associated isoforms over these ubiquitous ones is a significant challenge in the development of CA inhibitors, as hCA I and II are involved in numerous critical physiological processes. nih.govnih.gov For hCA/VEGFR-2-IN-4, the Ki values against hCA I and hCA II are 35.5 nM and 19.8 nM, respectively. medchemexpress.com While the compound is a potent inhibitor of all four CA isoforms tested, it exhibits a notable preference for the tumor-associated hCA IX and, particularly, hCA XII. medchemexpress.com The selectivity for hCA XII over hCA I is approximately 9-fold, and over hCA II, it is more than 5-fold. The selectivity for hCA IX over hCA I is approximately 5.7-fold.

The development of inhibitors that are selective for VEGFR-2 over other receptor tyrosine kinases (RTKs) is also a key consideration, as many kinases share structural similarities in their ATP-binding sites. mdpi.comnih.gov While specific data on the activity of this compound or its analogs against a broad panel of other RTKs is not detailed in the provided context, the therapeutic advantage of VEGFR-2 inhibitors often relies on the overexpression of this specific receptor in cancer cells compared to healthy tissues. mdpi.com The clinical relevance of selectivity is significant, as toxicities associated with some VEGFR2 inhibitors are thought to be partly due to their inhibitory effects on kinases outside the VEGFR family. nih.gov

Synthetic Methodologies and Chemical Derivatization of Hca/vegfr 2 in 1 Analogues

Strategies for the Synthesis of the Indolinonylbenzenesulfonamide Core

The indolinonylbenzenesulfonamide scaffold is central to the dual inhibitory activity of this compound class, combining the indolinone moiety, a known kinase inhibitor pharmacophore, with the benzenesulfonamide (B165840) group, a classic zinc-binding function for carbonic anhydrase inhibition. The synthesis of this core structure is a critical first step in the generation of hCA/VEGFR-2-IN-1 analogues.

A common strategy involves the multi-step synthesis starting from commercially available substituted anilines and isatins. The indolinone portion, often a 2-oxindole, can be synthesized through various established methods, such as the Stolle, Hinsberg, or Gassman indole (B1671886) syntheses, followed by oxidation. The benzenesulfonamide moiety is typically introduced by reacting a suitable amino-functionalized indolinone with a sulfonyl chloride derivative, or vice versa.

For instance, a series of novel indolinone-based benzenesulfonamides were synthesized where the key step involved the reaction of appropriate isatin (B1672199) derivatives with substituted anilines to form an intermediate, which was then subjected to further reactions to introduce the sulfonamide group. researchgate.netnih.gov The reaction conditions for these steps are crucial and often require optimization to achieve good yields and purity.

Introduction of Key Moieties for Dual Targeting Activity

The dual-targeting capability of this compound analogues is achieved by the strategic incorporation of specific chemical moieties that interact with the active sites of both hCA and VEGFR-2.

The primary sulfonamide group (-SO₂NH₂) is the key zinc-binding group that anchors the inhibitor to the zinc ion in the active site of carbonic anhydrase. The position of this sulfonamide on the phenyl ring is critical for potent and selective inhibition of tumor-associated hCA isoforms, such as hCA IX and XII, over the cytosolic isoforms hCA I and II. researchgate.netmdpi.com

The 2-indolinone (or oxindole) lactam group serves as the hinge-binding motif for the ATP-binding site of VEGFR-2 kinase. researchgate.netacs.org This interaction is a hallmark of many successful VEGFR-2 inhibitors. The substituents on the indolinone ring can be varied to optimize interactions with the hydrophobic regions of the kinase domain.

A "tail approach" is often employed, where a linker connects the indolinone core to a terminal aromatic or heterocyclic ring system. This "tail" can be modified to enhance binding affinity and selectivity for VEGFR-2. For example, the replacement of a 4-fluorophenyl tail with substituted 1,5-diaryl-1,2,4-triazoles has been explored to generate novel analogues with dual hCA IX/XII and VEGFR-2 inhibitory activities. acs.org

Optimization of Synthetic Routes for Improved Yield and Purity

For multi-step syntheses, purification of intermediates at each stage is often necessary to ensure the final product is of high purity. Chromatographic techniques, such as column chromatography, are frequently employed for this purpose. mdpi.com The use of protecting groups for reactive functionalities, such as amines or carboxylic acids, may also be required to prevent unwanted side reactions, followed by a deprotection step.

Chemical Modifications and Derivatization Approaches for this compound Analogues

To explore the structure-activity relationships (SAR) and to optimize the inhibitory potency and selectivity, various chemical modifications and derivatization approaches are applied to the this compound scaffold.

Table 1: Examples of Chemical Modifications in this compound Analogues

| Modification Site | Modification Strategy | Rationale | Reference |

| Benzenesulfonamide Moiety | Varying the position of the sulfonamide group (ortho, meta, para) | To investigate the impact on hCA isoform selectivity. | unifi.it |

| Indolinone Ring | Introduction of different substituents (e.g., methyl, chloro, bromo) | To modulate interactions with the VEGFR-2 binding pocket. | nih.gov |

| Linker | Elongation or modification of the linker connecting the core to the tail | To optimize the distance and orientation for dual target binding. | acs.org |

| Tail Group | Introduction of diverse aromatic and heterocyclic rings | To explore additional binding interactions and improve potency. | acs.org |

These modifications have led to the discovery of analogues with significantly enhanced inhibitory activity against both targets. For example, replacing a chlorine atom with a fluorine atom on the phenyl ring of the tail group was found to significantly enhance VEGFR-2 inhibitory activity. nih.gov

Advanced Purification and Characterization Techniques in Synthetic Chemistry

The unambiguous identification and confirmation of the purity of the synthesized this compound analogues are paramount. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose.

Table 2: Common Analytical Techniques for Characterization

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) | To elucidate the chemical structure and confirm the arrangement of atoms. |

| High-Resolution Mass Spectrometry (HRMS) | To determine the exact molecular weight and confirm the elemental composition. |

| Infrared (IR) Spectroscopy | To identify the presence of key functional groups (e.g., C=O, SO₂, NH). |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. |

| Elemental Analysis | To determine the percentage composition of elements (C, H, N, S). |

These techniques, used in concert, provide a comprehensive characterization of the synthesized molecules, ensuring their identity and purity before biological evaluation. researchgate.netmdpi.comunifi.it

Compound Names Mentioned in this Article

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Hca/vegfr 2 in 1 Derivatives

Correlation of Molecular Structure with hCA IX/XII Inhibitory Potency

The primary structural feature for hCA inhibition in these dual-target agents is the unsubstituted benzenesulfonamide (B165840) moiety (-SO₂NH₂), which acts as a potent zinc-binding group (ZBG). researchgate.net This group coordinates to the Zn(II) ion in the enzyme's active site, mimicking the transition state of the CO₂ hydration reaction. Structure-activity relationship (SAR) studies consistently show that the inhibitory potency and isoform selectivity are highly dependent on the nature of the scaffold and substituents attached to the sulfonamide ring.

In a series of indolinone-bearing benzenesulfonamides, modifications to the linker and the indolinone core significantly influenced hCA IX and XII inhibition. nih.gov For instance, compounds featuring a 4-chlorophenyl substituent on the indolinone ring demonstrated potent inhibition against hCA IX and XII. Molecular docking studies suggest that the sulfonamide's NH₂ and SO₂ groups form crucial hydrogen bonds and coordinate with the zinc ion, while the tail of the molecule extends towards the entrance of the active site, allowing for interactions that dictate isoform selectivity. researchgate.net

Another class of dual inhibitors based on 1,5-diaryl-1,2,4-triazole ureas, designed as analogues of the clinical candidate SLC-0111, also demonstrated potent inhibition of hCA IX and XII. acs.org The positioning of the sulfamoyl group and the nature of the substituents on the diaryl-triazole tail were critical. For example, derivatives with electron-withdrawing groups on the terminal phenyl ring often showed enhanced potency against the tumor-associated isoforms compared to the off-target cytosolic isoforms hCA I and II. acs.orgacs.org

The table below summarizes the inhibitory activity of selected dual-inhibitor derivatives against hCA isoforms.

| Compound | Scaffold | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 8g nih.gov | Indolinone-benzenesulfonamide | 110.4 | 85.2 | 8.3 | 5.9 |

| 8j nih.gov | Indolinone-benzenesulfonamide | 98.5 | 79.4 | 9.1 | 6.4 |

| 15b nih.gov | Indolinone-benzenesulfonamide | 125.8 | 90.1 | 7.6 | 4.8 |

| SH7s acs.org | 4-(Pyrazolyl)benzenesulfonamide urea | >10000 | 254.3 | 15.9 | 55.2 |

| 4a nih.gov | 4-Anilinoquinazoline-benzenesulfonamide | 105.3 | 2.4 | 110.7 | 30.5 |

| 4f nih.gov | 4-Anilinoquinazoline-benzenesulfonamide | 60.9 | 10.5 | 86.5 | 45.8 |

| AAZ * nih.gov | Acetazolamide | 250 | 12.1 | 25 | 5.7 |

*Acetazolamide (AAZ) is a standard carbonic anhydrase inhibitor used as a reference compound.

Correlation of Molecular Structure with VEGFR-2 Inhibitory Potency

The inhibition of VEGFR-2, a receptor tyrosine kinase, is typically achieved by molecules that compete with ATP for binding in the kinase domain. For dual hCA/VEGFR-2 inhibitors, the portion of the molecule distal to the sulfonamide group is designed to fit into this ATP-binding pocket.

In studies of 4-thiazolidinone (B1220212) and 2,4-thiazolidinedione-based benzenesulfonamides, the structure of the heterocyclic ring and its substituents were found to be critical for VEGFR-2 inhibition. nih.gov Compounds incorporating a 2,4-thiazolidinedione (B21345) moiety generally exhibited strong potency. Specifically, derivative 6i , which features a 4-(dimethylamino)benzylidene substituent, emerged as a highly potent VEGFR-2 inhibitor with an IC₅₀ value of 0.048 µM. nih.gov Molecular docking of these compounds into the VEGFR-2 active site revealed key hydrogen bond interactions with hinge region residues, such as Cys919 and Asp1046, and hydrophobic interactions within the pocket, which are characteristic of type II kinase inhibitors. nih.govacs.org

Similarly, for the indolinone-based series, the most potent and selective hCA IX/XII inhibitors were evaluated for their effect on VEGFR-2. nih.gov Compound 15b , which was highly effective against hCA XII, also displayed significant VEGFR-2 inhibitory activity with an IC₅₀ of 0.081 µM, comparable to the reference drug Sorafenib (IC₅₀ = 0.062 µM). nih.gov This highlights the successful integration of two distinct pharmacophores into a single molecule.

The table below presents the VEGFR-2 inhibitory potency for selected compounds that also exhibit hCA inhibition.

| Compound | Scaffold | VEGFR-2 Inhibition (IC₅₀, µM) | Reference Drug | VEGFR-2 Inhibition (IC₅₀, µM) |

| 3b nih.gov | 4-Thiazolidinone-benzenesulfonamide | 0.093 | Sorafenib | 0.040 |

| 6i nih.gov | 2,4-Thiazolidinedione-benzenesulfonamide | 0.048 | Sorafenib | 0.040 |

| 8g nih.gov | Indolinone-benzenesulfonamide | 0.112 | Sorafenib | 0.062 |

| 8j nih.gov | Indolinone-benzenesulfonamide | 0.095 | Sorafenib | 0.062 |

| 15b nih.gov | Indolinone-benzenesulfonamide | 0.081 | Sorafenib | 0.062 |

| Compound 25 mdpi.com | Benzenesulfonamide derivative | 0.0263 | Sorafenib | Not specified |

Identification of Key Pharmacophoric Features for Dual Inhibition

Pharmacophore modeling combines the essential steric and electronic features necessary for a molecule to interact with specific biological targets. For dual hCA/VEGFR-2 inhibitors, the pharmacophore model integrates features required for both enzymes. mdpi.comrjptonline.org

The common pharmacophoric features can be summarized as:

A Zinc-Binding Group (ZBG): An aromatic sulfonamide group is the cornerstone for hCA inhibition. researchgate.net

A Central Linker: A rigid or semi-rigid linker, often containing amide, urea, or heterocyclic motifs (e.g., triazole, thiazolidinone), properly orients the two active moieties of the molecule. acs.orgnih.gov

A Kinase Hinge-Binding Region: This part of the molecule typically contains hydrogen bond donors and acceptors that interact with the hinge region of the VEGFR-2 ATP-binding site (e.g., the NH of an indolinone or urea). researchgate.netacs.org

A Hydrophobic Tail: A terminal lipophilic group (e.g., substituted phenyl, triazole, or coumarin (B35378) rings) occupies a hydrophobic pocket in the VEGFR-2 active site and also influences selectivity among hCA isoforms. acs.orgresearchgate.net

Ligand-based and structure-based pharmacophore models for VEGFR-2 inhibitors consistently identify key features such as hydrophobic groups, aromatic rings, and hydrogen bond acceptors/donors. mdpi.comrjptonline.org Successful dual inhibitors effectively overlay these features with the distinct requirements for hCA binding, resulting in a single molecule capable of bridging the two distinct active sites.

Impact of Substituent Effects on Binding Affinity and Selectivity

The nature and position of substituents on the inhibitor scaffold have a profound impact on binding affinity and selectivity for both targets.

For hCA Inhibition: Selectivity for tumor-associated hCA IX and XII over cytosolic hCA I and II is a critical goal. SAR studies show that bulky substituents on the tail region of the molecule can exploit differences in the size and shape of the active site entrance among isoforms. acs.org For example, in a series of 4-(pyrazolyl)benzenesulfonamide ureas, the substitution pattern on the terminal phenylurea moiety was tuned to achieve high selectivity for hCA IX over hCA II. acs.org

For VEGFR-2 Inhibition: Substituents on the hydrophobic tail are crucial for optimizing interactions in the deeper part of the ATP-binding pocket. In the 4-thiazolidinone series, electron-donating groups like -N(CH₃)₂ at the para-position of the benzylidene ring led to a significant increase in VEGFR-2 inhibitory potency. nih.gov This suggests that these groups engage in favorable interactions within the hydrophobic region of the kinase domain.

For Dual Selectivity: Achieving high potency against both targets simultaneously is challenging. The linker's length and rigidity are critical. An optimal linker positions the sulfonamide for hCA binding without compromising the ability of the kinase-inhibiting moiety to adopt the correct conformation for binding to VEGFR-2. In one study, elongating a ureido linker in SLC-0111 analogues led to varied effects on hCA and VEGFR-2 inhibition, indicating a delicate balance is required. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for hCA/VEGFR-2-IN-1 Analogues

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. arabjchem.org For dual hCA/VEGFR-2 inhibitors, QSAR studies help in predicting the inhibitory potency of new analogues and in understanding the key physicochemical properties that govern their activity. nih.govnih.gov

Several 2D and 3D-QSAR studies have been performed on different classes of VEGFR-2 inhibitors. arabjchem.orgnih.govfrontiersin.org These models often employ descriptors such as steric, electronic, and hydrophobic parameters to build a mathematical relationship with biological activity. For instance, a 3D-QSAR study on triazolopyrazine derivatives as VEGFR-2 inhibitors used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build robust predictive models. frontiersin.org The resulting contour maps highlighted regions where steric bulk or specific electrostatic properties would enhance or diminish activity, guiding the design of more potent compounds. frontiersin.org

For hCA inhibitors, QSAR models have also been successfully developed. A study on N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates used 2D-QSAR to correlate structural features with inhibitory activity against hCA I, II, IX, and XII. nih.gov Such models can be used to screen virtual libraries of compounds before undertaking costly and time-consuming synthesis.

While QSAR studies specifically for dual-target hCA/VEGFR-2 inhibitors are less common, the principles from single-target models are being applied. By combining pharmacophore modeling with QSAR, researchers can design novel scaffolds that satisfy the structural requirements for both targets, accelerating the discovery of potent and selective dual inhibitors. nih.govnih.gov

Compound Names

| Name | Class/Type |

| Acetazolamide (AAZ) | Standard Carbonic Anhydrase Inhibitor |

| SLC-0111 | Clinical Candidate hCA IX/XII Inhibitor |

| Sorafenib | Multi-kinase Inhibitor (including VEGFR-2) |

| Indolinone-benzenesulfonamides | Class of dual hCA/VEGFR-2 inhibitors |

| 1,5-Diaryl-1,2,4-triazole ureas | Class of dual hCA/VEGFR-2 inhibitors |

| 4-Thiazolidinones | Class of dual hCA/VEGFR-2 inhibitors |

| 2,4-Thiazolidinediones | Class of dual hCA/VEGFR-2 inhibitors |

| 4-(Pyrazolyl)benzenesulfonamide ureas | Class of hCA inhibitors |

| 4-Anilinoquinazoline-benzenesulfonamides | Class of hCA inhibitors |

| Coumarin-based thiazoles | Class of dual hCA/VEGFR-2 inhibitors |

| N-phenylacetamide-2-oxoindole benzenesulfonamides | Class of hCA inhibitors |

| Triazolopyrazine derivatives | Class of VEGFR-2 inhibitors |

Computational Chemistry and Molecular Modeling for Hca/vegfr 2 in 1

Molecular Docking Simulations with hCA IX/XII and VEGFR-2

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a receptor. In the context of dual hCA/VEGFR-2 inhibitors, docking studies are instrumental in elucidating the binding modes within the active sites of both hCA isoforms (typically the tumor-associated hCA IX and XII) and the VEGFR-2 kinase domain.

Docking studies have been successfully employed to understand how various chemical scaffolds, such as benzenesulfonamides and coumarins, interact with their targets. acs.orgnih.govresearchgate.net For instance, in a series of indolinone-based benzenesulfonamides, molecular docking revealed that the sulfonamide moiety coordinates with the catalytic zinc ion in the active site of hCA IX and XII. nih.gov Key amino acid residues, such as His94, His96, His119, Thr199, and Thr200, are often involved in hydrogen bonding and van der Waals interactions, stabilizing the ligand-protein complex. nih.gov

Simultaneously, for VEGFR-2, the same compounds are docked into the ATP-binding pocket. The indolinone core typically forms hydrogen bonds with key residues like Cys919 and Asp1046 in the hinge region, a critical interaction for kinase inhibition. nih.gov The "tail" portion of the inhibitor extends into a hydrophobic pocket, further anchoring the molecule. nih.gov This dual-binding capability, predicted through docking, is a crucial first step in validating the design of these multi-target agents.

Molecular docking programs calculate scoring functions to estimate the binding energy and affinity of a ligand for its target. These scores, while not always perfectly correlated with experimental values, are invaluable for ranking potential inhibitors and prioritizing them for synthesis and biological evaluation. For example, in the development of coumarin-based thiazoles, docking scores were used to identify compounds with favorable predicted binding energies for both hCA IX and VEGFR-2. researchgate.net These predictions often align well with the experimentally determined inhibitory activities (IC₅₀ or Kᵢ values), guiding the selection of the most promising candidates for further studies. researchgate.netnih.gov

| Compound Series | Target | Key Interacting Residues | Predicted Binding Affinity (Docking Score) | Reference |

| Indolinone-based benzenesulfonamides | hCA IX/XII, VEGFR-2 | hCA: His94, His96, His119, Thr199, Thr200; VEGFR-2: Cys919, Asp1046 | Favorable scores indicating stable binding | nih.gov |

| Coumarin-based thiazoles | hCA IX, VEGFR-2 | Not explicitly detailed in the provided snippets | Used to identify potent inhibitors | researchgate.net |

| 1,5-Diaryl-1,2,4-triazole Ureas | hCA IX/XII, VEGFR-2 | Not explicitly detailed in the provided snippets | Used to explore binding modes | acs.orgnih.gov |

| Benzenesulfonamide-bearing 4-Thiazolidinones/2,4-Thiazolidinediones | CAIX, VEGFR-2 | Not explicitly detailed in the provided snippets | Used to comprehend ligand-binding interactions | nih.gov |

Molecular Dynamics (MD) Simulations to Elucidate Ligand-Target Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations have been used to study dual inhibitors of CDK2 and VEGFR2, providing insights into their dynamic behavior and unbinding pathways. nih.gov For coumarin-based thiazole (B1198619) inhibitors of hCA IX and VEGFR-2, MD simulations demonstrated distinctive and stable interactions within the binding pockets of both targets. researchgate.net These simulations can reveal subtle conformational changes in both the ligand and the protein, providing a more accurate picture of the binding event and helping to refine the design of more stable and effective inhibitors. researchgate.netnih.gov

Pharmacophore Modeling for hCA/VEGFR-2-IN-1

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For dual hCA and VEGFR-2 inhibitors, a common pharmacophore model would include features necessary for binding to both targets. For instance, a hydrogen bond acceptor for the sulfonamide group to interact with the zinc ion in hCA, and a hydrogen bond donor/acceptor pattern to interact with the hinge region of VEGFR-2, along with hydrophobic and aromatic features to occupy the respective binding pockets. mdpi.comnih.gov Such models are crucial for designing new chemical entities with the desired dual activity.

A study on dual EGFR and VEGFR2 inhibitors, which are both tyrosine kinases, successfully used ligand-based pharmacophore models to screen a database for potential dual inhibitors. mdpi.com The resulting hits were then further evaluated using molecular docking and MD simulations. mdpi.com This hierarchical approach demonstrates the power of pharmacophore modeling in the early stages of drug discovery.

In Silico Screening and Virtual Ligand Design for Novel hCA/VEGFR-2 Inhibitors

In silico screening, or virtual screening, leverages computational methods to search large libraries of chemical compounds for molecules that are likely to bind to a drug target. This approach, often guided by pharmacophore models and followed by molecular docking, significantly accelerates the discovery of novel inhibitor scaffolds. nih.govnih.gov For dual hCA/VEGFR-2 inhibitors, virtual screening can be performed sequentially or simultaneously against both targets to identify compounds with the desired dual-activity profile.

Following the identification of initial hits, virtual ligand design comes into play. This involves the rational, computer-aided modification of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For instance, based on the binding mode observed in docking studies, a medicinal chemist might add a specific functional group to a molecule to form an additional hydrogen bond with a key residue in the target's active site, thereby increasing its binding affinity. This iterative cycle of design, docking, and scoring is a powerful strategy for optimizing dual-acting inhibitors. nih.gov

Preclinical in Vitro Research on Hca/vegfr 2 in 1 Efficacy

Cellular Proliferation and Viability Assays (e.g., MTS, [3H]thymidine incorporation)

The anti-proliferative activity of hCA/VEGFR-2-IN-1 and its analogs has been a central focus of its preclinical evaluation. These assessments are crucial for determining the compound's potential to halt the uncontrolled growth of cancer cells.

Evaluation in VEGFR-2 Overexpressing Cancer Cell Lines

VEGFR-2 is not only pivotal for angiogenesis but is also overexpressed in various tumor cells, where it can contribute to autocrine growth loops. The efficacy of this compound and related compounds has been tested against cancer cell lines known to overexpress VEGFR-2, such as breast cancer lines.

Research has demonstrated that these dual inhibitors exhibit significant anti-proliferative effects. For instance, a study on a series of indolinone-based benzenesulfonamides, from which this compound is derived, showed potent activity against MDA-MB-231 and MCF-7 breast cancer cells, both of which overexpress VEGFR-2. researchgate.net In one study, a related dual inhibitor, compound 13a (identified as this compound), demonstrated an IC50 value of 26.3 nM against VEGFR-2. medchemexpress.com Another study on similar dual inhibitors reported IC50 values for cell viability in the micromolar range against various cancer cell lines. researchgate.net

| Compound | Target | Cell Line | Assay | IC50 | Reference |

| This compound (13a) | VEGFR-2 | - | Kinase Assay | 26.3 nM | medchemexpress.com |

| Compound 23 | VEGFR-2 | MCF-7 | Cytotoxicity | 0.0977 µM | mdpi.com |

| Compound 17 | VEGFR-2 | MCF-7 | Cytotoxicity | > 10 µM | mdpi.com |

| Sorafenib (Reference) | VEGFR-2 | MCF-7 | Cytotoxicity | 0.1400 µM | mdpi.com |

Assessment in Hypoxia-Induced Carbonic Anhydrase Overexpressing Cells

Tumor hypoxia is a common feature of solid tumors and leads to the upregulation of hCA IX and XII, which help cancer cells to survive and proliferate in the acidic tumor microenvironment. researchgate.net By inhibiting these enzymes, this compound is expected to disrupt pH regulation and impair the viability of cancer cells under hypoxic conditions.

Studies on dual inhibitors have shown potent inhibitory activity against hCA IX and hCA XII. For this compound (compound 13a), the inhibitory constants (Ki) were determined to be 8.3 nM for hCA IX and 4.7 nM for hCA XII, indicating strong and specific binding to these tumor-associated isoforms. medchemexpress.commdpi.com This enzymatic inhibition translates into cellular activity, where the compounds are expected to be more effective in hypoxic cancer cells that rely on these CAs for survival. While direct comparative proliferation data under normoxic versus hypoxic conditions for this compound is not detailed in the provided search results, the potent inhibition of hCA IX/XII strongly suggests efficacy in this context.

| Compound | Target | Ki (nM) | Reference |

| This compound (13a) | hCA IX | 8.3 | medchemexpress.commdpi.com |

| This compound (13a) | hCA XII | 4.7 | medchemexpress.commdpi.com |

| Acetazolamide (Reference) | hCA IX | 25 | researchgate.net |

| Acetazolamide (Reference) | hCA XII | 5.7 | researchgate.net |

Angiogenesis Assays in Endothelial Cell Models

The anti-angiogenic potential of this compound is a cornerstone of its therapeutic rationale. By inhibiting VEGFR-2, the compound aims to block the signaling cascade that leads to the formation of new blood vessels, which are essential for tumor growth and metastasis. This is assessed through a variety of in vitro assays using endothelial cells.

Endothelial Cell Migration Assays (e.g., Boyden Chamber, Wound Healing)

The migration of endothelial cells is a critical early step in angiogenesis. The ability of this compound to inhibit this process is a key indicator of its anti-angiogenic potential. Assays such as the Boyden chamber or wound healing (scratch) assay are standard methods to evaluate this. While specific data for this compound in these assays were not found in the provided search results, studies on other dual VEGFR/HDAC inhibitors have demonstrated significant inhibition of endothelial cell migration. nih.govnih.gov This suggests that compounds targeting VEGFR-2, like this compound, would likely exhibit similar inhibitory effects on endothelial cell migration.

Endothelial Cell Tube Formation Assays (e.g., Matrigel)

The Matrigel tube formation assay is a widely used in vitro method to assess the ability of endothelial cells to form capillary-like structures, a later and more complex stage of angiogenesis. The inhibition of VEGFR-2 is expected to potently disrupt this process.

Studies on dual VEGFR-2 and HDAC inhibitors have shown significant anti-angiogenic effects in human umbilical vein endothelial cell (HUVEC) tube formation assays. nih.govnih.gov For instance, a novel dual inhibitor demonstrated a significant reduction in the formation of capillary-like tubes by HUVECs. nih.gov Given that this compound is a potent VEGFR-2 inhibitor, it is highly anticipated to show strong inhibitory activity in this assay.

Apoptosis and Cell Cycle Modulation Studies

Induction of Apoptosis Mechanisms

Research into the pro-apoptotic capabilities of compounds structurally related to this compound has revealed significant activity. The induction of apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Studies have focused on key markers of apoptosis, such as the activation of caspases and the externalization of phosphatidylserine, detected by Annexin V staining.

One notable dual inhibitor, a sulfonamide-triazole-glycoside hybrid identified as compound 31, was shown to modulate the expression of key apoptotic proteins in MCF-7 breast cancer cells. nih.gov Treatment with this compound led to a significant upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic protein Bcl-2. nih.gov Specifically, a 6.2-fold increase in Bax levels and a 2.6-fold decrease in Bcl-2 expression were observed, shifting the cellular balance towards apoptosis. nih.gov Another compound, referred to as compound 32, also demonstrated the ability to induce apoptosis in UO-31 renal cancer cells by increasing the expression of Bax and caspase-3. nih.gov

Table 1: Effect of Compound 31 on Apoptotic Protein Expression in MCF-7 Cells

| Protein | Fold Change vs. Control | Effect |

| Bax | 6.2-fold Increase | Pro-apoptotic |

| Bcl-2 | 2.6-fold Decrease | Pro-apoptotic |

Data derived from studies on a structurally related dual hCA/VEGFR-2 inhibitor. nih.gov

Cell Cycle Arrest Analysis

The ability of this compound and its analogues to halt the proliferation of cancer cells is closely linked to their capacity to induce cell cycle arrest at critical checkpoints. Flow cytometry analysis is a key technique used to determine the phase of the cell cycle at which cells are accumulating.

Studies on compound 31 have shown that it effectively arrests MCF-7 breast cancer cells in the G2/M phase of the cell cycle. nih.gov This arrest prevents the cells from proceeding through mitosis and subsequent cell division, thereby inhibiting tumor growth. Similarly, another related compound was found to arrest the cell cycle at the G2/M phase in HepG-2 cells, further indicating a common mechanism of action for this class of inhibitors. researchgate.net

Table 2: Cell Cycle Phase Arrest Induced by a this compound Analogue

| Compound | Cell Line | Affected Cell Cycle Phase |

| Compound 31 | MCF-7 | G2/M |

| Unspecified Analogue | HepG-2 | G2/M |

Data derived from studies on structurally related dual hCA/VEGFR-2 inhibitors. nih.govresearchgate.net

Gene and Protein Expression Analysis

The dual-targeting nature of this compound allows it to interfere with multiple signaling pathways crucial for tumor growth and survival. Its effects on gene and protein expression are central to its anti-cancer activity.

Modulation of Angiogenic Factors

As a potent inhibitor of VEGFR-2, this compound directly targets a key receptor in the angiogenesis pathway. The compound, also known as compound 13a, has demonstrated significant inhibitory activity against VEGFR-2. nih.govnih.gov Another closely related sulfonamide derivative, compound 25, exhibited a strong inhibitory effect on VEGFR-2 with an IC50 value of 26.3 nM. nih.gov This inhibition is critical for preventing the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

Table 3: VEGFR-2 Inhibition by this compound and Related Compounds

| Compound | Target | IC50 / Kᵢ |

| This compound (13a) | VEGFR-2 | 26.3 nM (IC50) |

| Compound 25 | VEGFR-2 | 26.3 ± 0.4 nM (IC50) |

| Sunitinib (Reference) | VEGFR-2 | 39.7 ± 2 nM (IC50) |

Data compiled from studies on this compound and its analogues. nih.gov

Regulation of Hypoxia-Inducible Factors and Carbonic Anhydrases

This compound is also a potent inhibitor of the tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII. nih.govnih.gov These enzymes are often overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, which promotes tumor progression and metastasis. Compound 25, for example, displayed potent inhibition of hCA IX and hCA XII with Kᵢ values of 8.3 nM and 4.7 nM, respectively. nih.gov By inhibiting these enzymes, this compound can disrupt the pH regulation in cancer cells, leading to increased cytotoxicity under hypoxic conditions.

Table 4: Carbonic Anhydrase Inhibition by a this compound Analogue

| Compound | Target | Kᵢ |

| Compound 25 | hCA IX | 8.3 nM |

| Compound 25 | hCA XII | 4.7 nM |

| Acetazolamide (Reference) | hCA IX | 25.0 nM |

| Acetazolamide (Reference) | hCA XII | 5.7 nM |

Data derived from studies on a structurally related dual hCA/VEGFR-2 inhibitor. nih.gov

Impact on Downstream Signaling Proteins

The inhibition of VEGFR-2 and hCA isoforms by compounds like this compound initiates a cascade of effects on downstream signaling proteins. Research on related dual inhibitors has highlighted the modulation of key proteins involved in cell survival and apoptosis.

Treatment of renal cancer cells with compound 32 resulted in an increased expression of the tumor suppressor protein p53. nih.gov Furthermore, the pro-apoptotic effects of compound 31 in MCF-7 cells, through the regulation of Bax and Bcl-2, underscore the impact on downstream apoptotic pathways. nih.gov While direct evidence on the modulation of PECAM1 and HOXA9 by this compound is not yet detailed, the established inhibition of the VEGFR-2 pathway suggests a likely influence on these and other related downstream effectors involved in cell adhesion and transcriptional regulation.

Table 5: Modulation of Downstream Signaling Proteins by Related Dual Inhibitors

| Compound | Cell Line | Protein Modulated | Effect |

| Compound 32 | UO-31 | p53 | Increased Expression |

| Compound 31 | MCF-7 | Bax | Increased Expression |

| Compound 31 | MCF-7 | Bcl-2 | Decreased Expression |

Data derived from studies on structurally related dual hCA/VEGFR-2 inhibitors. nih.gov

Preclinical in Vivo Research on Hca/vegfr 2 in 1 in Animal Models

Efficacy in Xenograft Models of VEGFR-2/hCAIX/XII Overexpressing Cancers

The therapeutic potential of dual hCA/VEGFR-2 inhibitors has been evaluated in various xenograft models, which involve transplanting human cancer cells into immunocompromised mice. These models are particularly relevant when studying cancers that overexpress VEGFR-2 and the tumor-associated hCA isoforms, hCA IX and hCA XII, such as certain types of breast, colon, and kidney cancers.

One area of investigation has focused on sulfonamide-based compounds. For instance, certain novel 1,5-diaryl-1,2,4-triazole-tethered sulfonamides, designed as analogues of the clinical candidate SLC-0111, have demonstrated dual inhibitory activity against hCA IX/XII and VEGFR-2. acs.org While specific in vivo xenograft data for these particular compounds is still emerging, related sulfonamide derivatives have shown promise. For example, a study on isatin-based sulfonamides, designed as potential dual VEGFR-2 and carbonic anhydrase inhibitors, showed that these compounds effectively inhibited the growth of breast cancer cell lines like T47D. tandfonline.com Another study on sulfonamide-based inhibitors reported significant anti-proliferative effects on MCF-7 breast cancer cells with high selectivity over non-tumorigenic breast epithelial cells. nih.gov One of the lead compounds from this study, which strongly inhibited both hCA IX and VEGFR-2, demonstrated notable selectivity, suggesting it could spare normal tissue while targeting breast cancer cells. nih.gov

Coumarin-based thiazoles represent another class of dual hCA/VEGFR-2 inhibitors. In one study, a series of these compounds were designed and evaluated for their anticancer effects. researchgate.netacs.org The in vivo efficacy of a lead compound from this series was assessed and showed promising antitumor activity. researchgate.netacs.org Specifically, certain thiazolyl-pyrazoline coumarin (B35378) derivatives displayed high sensitivity towards the MCF-7 breast cancer cell line in vitro. ekb.eg

Furthermore, research on dual inhibitors targeting VEGFR2 and c-Met, another receptor tyrosine kinase involved in cancer progression, has provided insights into the potential of such multi-targeted approaches. In an in vivo hen's egg-chorioallantoic membrane (HET-CAM) assay, which assesses angiogenesis, several isatin (B1672199) derivatives designed as dual inhibitors demonstrated potent anti-angiogenic effects. acs.orgresearchgate.net

While direct xenograft data for breast cancer models treated with these specific dual hCA/VEGFR-2 inhibitors is a developing area of research, the strong in vitro activity against breast cancer cell lines that overexpress these targets provides a solid rationale for their continued preclinical evaluation in such models.

Impact on Tumor Growth and Metastasis in Murine Models

The dual inhibition of hCA and VEGFR-2 is hypothesized to significantly impede primary tumor growth and reduce metastatic dissemination. By targeting VEGFR-2, these inhibitors aim to cut off the tumor's blood supply, thereby starving it of essential nutrients and oxygen. researchgate.net Simultaneously, inhibiting hCA IX and XII is expected to disrupt the tumor's ability to regulate its pH, leading to an acidic intracellular environment that can trigger apoptosis and hinder the enzymatic activities that promote invasion and metastasis. tandfonline.com

In vivo studies have begun to validate this hypothesis. For example, a study involving dual inhibitors of VEGFR2 and c-Met in different tumor xenograft models showed that these compounds could significantly affect tumor growth. acs.org A study on a dual VEGFR-2 and tubulin inhibitor demonstrated an enhanced antitumor response in animal studies, highlighting the benefit of a single compound having both anti-angiogenic and cytotoxic activities. nih.gov

Research on coumarin-based thiazole (B1198619) dual inhibitors has also shown a significant reduction in tumor growth in vivo. nih.gov One study reported that a lead compound, MY-413, inhibited tumor growth in MGC-803 xenografts with a tumor growth inhibition (TGI) rate of up to 80% without obvious toxicity. nih.gov This in vivo efficacy was consistent with the compound's ability to induce apoptosis and inhibit proliferation in vitro. nih.gov

Furthermore, studies on compounds targeting VEGFR-2 have demonstrated a clear impact on tumor growth and metastasis. For instance, apatinib (B926), a VEGFR-2 inhibitor, was shown to effectively inhibit tumor growth and prolong survival in a mouse xenograft model of human hepatocellular carcinoma. frontiersin.org Similarly, blockade of host VEGFR1 and VEGFR2 in preclinical models of esophageal cancer suppressed tumor growth, angiogenesis, and metastasis. researchgate.net Down-regulation of VEGFR-1 in a breast carcinoma xenograft model also led to decreased tumor growth and metastasis. acs.org

While specific data on the metastatic impact of dual hCA/VEGFR-2 inhibitors is still being gathered, the known roles of both targets in tumor invasion and spread strongly suggest a potential for these compounds to reduce metastasis. The inhibition of VEGFR-2 can disrupt the formation of new blood vessels that tumors use to metastasize, while targeting hCA can interfere with the acidic microenvironment that facilitates cell migration.

| Compound Class | Animal Model | Key Findings on Tumor Growth and Metastasis |

| Coumarin-based Thiazoles | MGC-803 Xenograft | Significant tumor growth inhibition (up to 80% TGI) with compound MY-413. nih.gov |

| VEGFR-2 Inhibitors (General) | Hepatocellular Carcinoma Xenograft | Apatinib effectively inhibited tumor growth and prolonged survival. frontiersin.org |

| VEGFR-1/2 Blockade | Esophageal Cancer Xenograft | Suppression of tumor growth, angiogenesis, and metastasis. researchgate.net |

| VEGFR-1 shRNA | Breast Carcinoma Xenograft | Decreased tumor growth and metastasis capacity. acs.org |

Analysis of Tumor Angiogenesis In Vivo (e.g., Microvessel Density)

A primary mechanism of action for dual hCA/VEGFR-2 inhibitors is the suppression of tumor angiogenesis. In vivo, this is often quantified by measuring microvessel density (MVD) within the tumor tissue, typically through immunohistochemical staining for endothelial cell markers like CD31. researchgate.net

Studies on various VEGFR-2 inhibitors have consistently shown a reduction in MVD in treated tumors. For instance, the VEGFR-2 inhibitor apatinib was found to decrease angiogenesis in a mouse xenograft model of human hepatocellular carcinoma. frontiersin.org In a study on pediatric tumor models, the anti-VEGFR2 antibody DC101 led to tumor growth delay, which is indicative of an anti-angiogenic effect. oncotarget.com Dual blockade of VEGFR2 and PD-1 in hepatocellular carcinoma models also promoted vascular normalization. nih.gov

The HET-CAM assay provides another in vivo model to assess angiogenesis. In a study of isatin derivatives designed as dual c-Met and VEGFR2 inhibitors, several compounds demonstrated a potent anti-angiogenic effect, significantly decreasing the number of newly formed blood capillaries. acs.orgresearchgate.net

| Compound/Treatment | In Vivo Model | Method of Angiogenesis Analysis | Outcome |

| Isatin Derivatives (Dual c-Met/VEGFR2 inhibitors) | HET-CAM | Visual and quantitative assessment of blood vessel formation | Potent anti-angiogenic effect with a significant decrease in blood capillaries. acs.orgresearchgate.net |

| Apatinib (VEGFR-2 inhibitor) | Hepatocellular Carcinoma Xenograft | Not specified, but decreased angiogenesis reported | Decreased tumor angiogenesis. frontiersin.org |

| DC101 (Anti-VEGFR2 antibody) | Pediatric Tumor Xenografts | Tumor growth delay as an indicator | Significant tumor growth delay in several models. oncotarget.com |

| Anti-VEGFR2/PD-1 Blockade | Hepatocellular Carcinoma Model | Not specified, but vascular normalization reported | Promoted vascular normalization. nih.gov |

Effects on Tumor Microenvironment pH Regulation

A key feature of the tumor microenvironment is its acidic pH, which is largely a result of the high rate of glycolysis in cancer cells (the Warburg effect) and the subsequent production and extrusion of lactic acid. ekb.eg The tumor-associated carbonic anhydrases, hCA IX and hCA XII, play a crucial role in managing this acid load by converting carbon dioxide and water into protons and bicarbonate ions. tandfonline.com This process helps to maintain a relatively alkaline intracellular pH, which is favorable for cancer cell survival and proliferation, while contributing to the acidification of the extracellular space. acs.org

Dual hCA/VEGFR-2 inhibitors are designed to disrupt this pH regulation. By inhibiting hCA IX and XII, these compounds are expected to cause an accumulation of acid within the cancer cells, leading to intracellular acidosis. This can, in turn, induce apoptosis and inhibit cell proliferation. Concurrently, the inhibition of these enzymes can lead to a less acidic extracellular microenvironment. acs.org

While direct in vivo measurements of tumor pH in response to dual hCA/VEGFR-2 inhibitors are not widely reported in the initial search results, the principle is well-established from studies on selective hCA inhibitors. For example, the inhibition of hCA XII has been shown to decrease intracellular pH, which can then reduce the activity of pH-sensitive proteins like the P-glycoprotein (P-gp) drug efflux pump. acs.org This suggests that by modulating tumor pH, these dual inhibitors could also help to overcome multidrug resistance.

The acidic tumor microenvironment is also known to promote angiogenesis, in part by upregulating VEGF expression. ekb.eg Therefore, by targeting hCA and altering the tumor's pH balance, these dual inhibitors may exert an indirect anti-angiogenic effect in addition to the direct blockade of VEGFR-2.

Correlation of In Vitro Findings with In Vivo Efficacy

A critical aspect of preclinical drug development is establishing a correlation between in vitro activity and in vivo efficacy. acs.org For dual hCA/VEGFR-2 inhibitors, this involves demonstrating that the compounds' potency in enzymatic and cellular assays translates to meaningful antitumor effects in animal models.

Several studies on dual-target inhibitors have highlighted this correlation. For instance, a study on coumarin-based thiazole dual inhibitors found that the lead compound, which showed potent inhibition of both CA IX and VEGFR-2 in vitro, also exhibited significant antitumor efficacy in vivo. researchgate.netacs.org Similarly, the in vitro anti-proliferative activity of certain sulfonamide-based dual inhibitors against breast cancer cell lines provided a strong rationale for their in vivo evaluation. nih.gov

In the development of isatin-based sulfonamides, compounds that were potent inhibitors of VEGFR-2 in enzymatic assays also showed strong antitumor action against a panel of 58 tumor cell lines in vitro. tandfonline.com This strong in vitro performance was the basis for further investigation into their in vivo anti-angiogenic properties.

The relationship between in vitro and in vivo results is not always straightforward, as factors such as pharmacokinetics and drug delivery to the tumor site play a crucial role in the in vivo setting. acs.org However, the consistent observation that potent dual hCA/VEGFR-2 inhibitors in vitro also tend to show significant antitumor and anti-angiogenic effects in vivo supports the continued development of this class of compounds for cancer therapy.

Synergistic Effects and Combination Strategies with Hca/vegfr 2 in 1

Combination with Immunotherapy Agents (e.g., PD-1 Blockade) in Preclinical Settings

The combination of anti-angiogenic therapy and immune checkpoint blockade (ICB), such as anti-PD-1 antibodies, has emerged as a powerful therapeutic paradigm. nih.govnih.gov Preclinical studies combining VEGFR-2 inhibition with PD-1/PD-L1 blockade have consistently demonstrated synergistic anti-tumor effects across various cancer models, including hepatocellular carcinoma (HCC). nih.govresearchgate.net This combination can overcome resistance to either therapy alone and has been shown to significantly improve survival in preclinical models. nih.gov

The synergy between VEGFR-2 inhibition and immunotherapy is largely attributed to the profound remodeling of the tumor immune microenvironment (TME). VEGFR-2 blockade helps to "normalize" the abnormal and leaky tumor vasculature. This vascular normalization alleviates hypoxia, a key driver of immunosuppression, and facilitates the infiltration of immune effector cells into the tumor core. researchgate.netresearchgate.net

Preclinical findings indicate that this combination therapy reprograms the TME in several key ways:

Increased T-Cell Infiltration: The normalized vasculature allows for more efficient trafficking and infiltration of cytotoxic CD8+ T lymphocytes into the tumor. nih.gov

Reduction of Immunosuppressive Cells: The combination leads to a decrease in the populations of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which are major contributors to an immunosuppressive TME. nih.govmdpi.com

Macrophage Repolarization: It can shift the balance of tumor-associated macrophages (TAMs) from the pro-tumor M2 phenotype towards the anti-tumor M1 phenotype. nih.gov

Enhanced Antigen Presentation: By alleviating hypoxia and modulating cytokine profiles, VEGFR-2 inhibition can improve the function of dendritic cells (DCs), leading to more effective antigen presentation and priming of anti-tumor T cells.

| Research Finding | Impact on TME | Preclinical Model |

| Increased CD8+ cytotoxic T cell infiltration and activation | Enhanced anti-tumor immunity | Hepatocellular Carcinoma (HCC) nih.gov |

| Reduction in regulatory T cell (Treg) infiltration | Reduced immunosuppression | HCC, Colorectal Cancer nih.gov |

| Shift in macrophage polarization from M2 to M1 | Promotion of inflammatory, anti-tumor state | HCC nih.gov |

| Vascular normalization and reduced hypoxia | Increased immune cell infiltration | Various solid tumors researchgate.netresearchgate.net |

This table presents a summary of findings from preclinical studies on the combination of VEGFR-2 inhibition and immunotherapy.

The modulation of the TME directly translates into a more robust and effective anti-tumor immune response. By facilitating the entry of cytotoxic T cells and reducing the influence of suppressive cells, the combination of VEGFR-2 inhibition and PD-1 blockade unleashes a more potent attack on cancer cells. researchgate.net Studies have shown that this dual approach not only inhibits primary tumor growth but also establishes durable anti-tumor immunological memory, preventing tumor regrowth upon rechallenge in preclinical models. biorxiv.org Furthermore, VEGFR-2 blockade can increase the expression of PD-L1 on tumor cells in a paracrine manner, potentially making them more susceptible to anti-PD-1/PD-L1 therapy. nih.gov

Combination with Chemotherapeutic Agents in Preclinical Models

Combining VEGFR-2 inhibition with traditional cytotoxic chemotherapy has been explored in a variety of preclinical cancer models. acs.org A primary mechanism for the observed synergy is the normalization of the tumor's vascular network by the anti-angiogenic agent. nih.gov This effect improves blood perfusion within the tumor, thereby enhancing the delivery and penetration of co-administered chemotherapeutic drugs to cancer cells. nih.gov Preclinical studies using the anti-VEGFR-2 antibody DC101 in combination with agents like doxorubicin (B1662922) or gemcitabine (B846) have shown enhanced anti-tumor activity in models of soft tissue sarcoma and pancreatic cancer, respectively. nih.gov

Combination with Other Targeted Therapies (e.g., PARP Inhibitors, c-Met Inhibitors)

The strategy of combining VEGFR-2 inhibition extends to other classes of targeted therapies, aiming to overcome intrinsic and acquired resistance by attacking complementary cancer-driving pathways.

PARP Inhibitors: There is a strong rationale for combining VEGFR inhibitors with Poly (ADP-ribose) polymerase (PARP) inhibitors, particularly for cancers without BRCA mutations (BRCA wild-type). nih.gov Preclinical research suggests that the hypoxia induced by anti-angiogenic agents can downregulate key proteins in the homologous recombination (HR) DNA repair pathway, creating a state of "BRCAness." nih.gov This renders the cancer cells vulnerable to PARP inhibitors, a concept known as synthetic lethality. nih.gov Researchers have developed dual VEGFR/PARP inhibitors that demonstrate significant antitumor and anti-metastasis features in preclinical models of BRCA wild-type breast cancer. researchgate.net

c-Met Inhibitors: The c-Met receptor tyrosine kinase pathway is another critical driver of tumor growth, invasion, and angiogenesis. Its activation has been identified as a mechanism of resistance to anti-VEGFR therapies. acs.org This provides a clear basis for dual inhibition. Preclinical studies have shown that the roles of c-Met and VEGFR-2 in promoting angiogenesis are complementary. acs.org The combination of c-Met and VEGFR-2 inhibitors has demonstrated synergistic or additive effects in suppressing tumor growth in models of gastric cancer and other solid tumors. acs.orgmdpi.com Several dual inhibitors targeting both kinases have been designed and synthesized. acs.org

| Combination Target | Rationale for Synergy | Preclinical Evidence |

| PARP | Induction of "BRCAness" via anti-angiogenic-induced hypoxia, leading to synthetic lethality in HR-proficient tumors. nih.gov | Dual VEGFR/PARP inhibitors suppressed growth and metastasis in BRCA wild-type breast cancer models. researchgate.net |

| c-Met | Overcoming resistance to anti-VEGFR therapy driven by c-Met signaling; complementary roles in angiogenesis. acs.org | Combined or dual inhibitors showed additive/synergistic tumor growth inhibition in gastric cancer xenografts. acs.orgmdpi.com |

This table summarizes preclinical findings on combining VEGFR-2 inhibition with other targeted therapies.

Investigation of Optimal Combination Ratios and Scheduling In Vitro and In Vivo

The efficacy of combination therapies involving VEGFR-2 inhibition is highly dependent on the dose and schedule of administration. researchgate.net Preclinical research highlights that the goal is not always maximum anti-angiogenesis, but rather achieving a "vascular normalization window." researchgate.net Low-dose anti-VEGFR-2 therapy has been shown to be particularly effective in normalizing tumor vessels and reducing hypoxia, which in turn enhances the efficacy of immunotherapy. researchgate.net In contrast, high doses might lead to excessive vessel pruning, which could worsen hypoxia and hinder the infiltration of immune cells and the delivery of other drugs. researchgate.net

In murine models of mesothelioma, concomitant scheduling of anti-VEGFR-2 and anti-PD-L1 therapy was shown to be superior in delaying tumor growth and promoting vascular maturation compared to administering the anti-angiogenic agent either before (induction) or after (consolidation) the immunotherapy course. researchgate.net Similarly, studies in HCC models have explored different dosing regimens to maximize the durable vessel fortification effect and enhance anti-tumor immunity. nih.gov These findings underscore the critical need to meticulously investigate combination ratios and scheduling in preclinical models to identify the most synergistic and therapeutically beneficial approach. nih.gov

Mechanistic Basis for Observed Synergistic Interactions

The synergistic effects observed when combining hCA/VEGFR-2-IN-1 or other VEGFR-2 inhibitors with various cancer therapies are rooted in a multi-faceted mechanistic interplay.

Addressing the Tumor Microenvironment: The dual inhibition of hCA and VEGFR-2 uniquely targets two critical aspects of the TME. VEGFR-2 inhibition normalizes the vasculature and reduces angiogenesis, while hCA inhibition (specifically of tumor-associated isoforms like hCA IX) counteracts tumor acidosis. researchgate.netnih.gov Hypoxia and acidosis are hallmarks of solid tumors that drive immunosuppression and drug resistance. By mitigating both, a dual inhibitor can create a more favorable environment for the activity of other agents, particularly immunotherapies. mdpi.com The inhibition of hCA XII by dual-acting compounds has been shown to reduce the efflux activity of P-glycoprotein (P-gp), a key mechanism of multidrug resistance, thereby creating a synergistic effect. acs.org

Enhanced Immunomodulation: The primary mechanism of synergy with immunotherapy is the conversion of an immunologically "cold" tumor into a "hot" one. By normalizing blood vessels, VEGFR-2 inhibition facilitates the infiltration of effector T cells while simultaneously reducing the presence of immunosuppressive cells like Tregs and MDSCs. nih.govresearchgate.netmdpi.com This creates a TME that is primed for a robust response to immune checkpoint inhibitors.

Improved Drug Delivery: The normalization of chaotic tumor vasculature by VEGFR-2 inhibitors improves intra-tumoral blood flow. This leads to more efficient and homogenous delivery of co-administered agents, such as chemotherapy, to the cancer cells, thereby increasing their efficacy. nih.gov

Overcoming Resistance Pathways: Combination strategies are effective at tackling the complex network of cancer cell signaling. When tumors develop resistance to one agent (e.g., a VEGFR inhibitor), they often become dependent on an alternative pathway (e.g., c-Met). Combining inhibitors for both pathways can preemptively block this escape route. acs.org Similarly, inducing a synthetic lethal state, as seen with the combination of VEGFR and PARP inhibitors, exploits a newly created vulnerability in the cancer cell. nih.gov

Future Directions and Emerging Research Avenues for Hca/vegfr 2 in 1

Development of Novel hCA/VEGFR-2-IN-1 Analogues with Enhanced Potency and Selectivity

A primary avenue of future research lies in the rational design and synthesis of novel analogues of this compound. The goal is to enhance inhibitory potency against the target enzymes, hCA IX/XII and VEGFR-2, while improving selectivity over off-target isoforms like hCA I and II to minimize potential side effects. frontiersin.orgmdpi.com The development of dual-targeting drugs is considered a promising strategy to overcome the multifactorial nature of complex diseases like cancer. frontiersin.org

Recent studies on similar dual inhibitors provide a strong foundation for this endeavor. For instance, research on 1,5-diaryl-1,2,4-triazole-tethered sulfonamides has produced compounds with potent dual inhibitory activities. mdpi.com One such compound, referred to as compound 25 , demonstrated strong inhibition of hypoxia-induced hCA IX (Ki of 8.3 nM) and VEGFR-2 (IC50 of 26.3 nM). mdpi.com Similarly, coumarin-based thiazoles have been identified as effective dual inhibitors of both CA IX and VEGFR-2. acs.orgresearchgate.net

Future work will likely involve modifying the core structure of this compound to optimize its interactions with the active sites of the target enzymes. This could involve altering linker lengths or chemical moieties to improve binding affinity and selectivity. frontiersin.org The initial data for this compound (also known as compound 13a) shows potent inhibition of hCA XII (Ki of 4.7 nM), hCA IX (Ki of 8.3 nM), and VEGFR-2 (IC50 of 26.3 nM), setting a high benchmark for the development of even more effective analogues. vulcanchem.commedchemexpress.com

Table 1: Inhibitory Potency of Selected Dual hCA/VEGFR-2 Inhibitors

| Compound | Target | Inhibition Value |

| This compound (compound 13a) | hCA IX | K_i = 8.3 nM |

| hCA XII | K_i_ = 4.7 nM | |

| VEGFR-2 | IC_50_ = 26.3 nM | |

| Compound 25 (sulfonamide analogue) | hCA IX | K_i_ = 8.3 nM |

| hCA XII | K_i_ = 4.7 nM | |

| VEGFR-2 | IC_50_ = 26.3 nM | |

| Compound 3b (thiazolidinone derivative) | CAIX | IC_50_ = 0.035 µM |

| VEGFR-2 | IC_50_ = 0.093 µM | |

| Compound 6i (thiazolidinedione derivative) | CAIX | IC_50_ = 0.041 µM |

| VEGFR-2 | IC_50_ = 0.048 µM | |

| Compound 5e (coumarin-based thiazole) | CA IX / VEGFR-2 | Effective dual inhibitor |

Data sourced from multiple research publications. mdpi.comacs.orgvulcanchem.commedchemexpress.comnih.gov

Exploration of this compound in Additional Cancer Types

The dual mechanism of action of this compound suggests its potential applicability across a broad spectrum of solid tumors characterized by hypoxia and angiogenesis. acs.orgresearchgate.net While initial research has often focused on specific cancer types like breast cancer, future investigations should systematically evaluate its efficacy in other malignancies. mdpi.com

For example, studies on analogous coumarin-based thiazoles have demonstrated cytotoxic effects against pancreatic (PANC1), breast (MCF7), and prostate (PC3) cancer cells. acs.orgresearchgate.net Another study highlighted the anti-proliferative effects of a sulfonamide-triazole-glycoside hybrid on liver (HepG-2) and breast (MCF-7) cancer cell lines. mdpi.com The combination of anti-angiogenic and pH-regulating properties could be particularly beneficial in aggressive and metastatic cancers. Future preclinical studies should therefore include a diverse panel of cancer cell lines to identify the most responsive tumor types. In vivo studies using xenograft models of these cancers will be crucial to validate the in vitro findings. frontiersin.orgacs.org

Table 2: Anti-proliferative Activity of Analogous Dual Inhibitors in Various Cancer Cell Lines

| Compound Class | Cancer Cell Line | Cancer Type | Notable Results |

| Coumarin-based thiazoles | PANC1 | Pancreatic | Showed cytotoxic effects acs.orgresearchgate.net |

| MCF7 | Breast | Showed cytotoxic effects acs.orgresearchgate.net | |

| PC3 | Prostate | Showed cytotoxic effects acs.orgresearchgate.net | |

| Sulfonamide-triazole-glycosides | HepG-2 | Liver | Exhibited promising activity mdpi.com |

| MCF-7 | Breast | Exhibited promising activity mdpi.com | |

| Thiazolidinone/Thiazolidinedione derivatives | MCF-7 | Breast | Compounds 3b and 6i showed potent inhibition nih.gov |

This table summarizes findings from research on compounds analogous to this compound.

Integration of Advanced Imaging Techniques for Monitoring Treatment Response

To optimize the clinical development of this compound, it is essential to employ advanced imaging techniques to monitor treatment response non-invasively. Techniques like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) can provide real-time insights into the drug's effect on the tumor microenvironment.

Specifically, imaging can be used to assess changes in tumor angiogenesis, vascular permeability, and hypoxia. For instance, dynamic contrast-enhanced MRI (DCE-MRI) can measure changes in blood flow and vessel leakiness, which are expected to be modulated by VEGFR-2 inhibition. PET imaging with specific tracers can visualize the expression levels of hCA IX, providing a direct readout of target engagement. This approach can help in determining the optimal biological dose and identifying early signs of response or resistance to therapy.

Investigation of Biomarkers for Predicting Response to this compound Therapy

A critical aspect of personalized medicine is the identification of biomarkers that can predict which patients are most likely to benefit from a particular therapy. For this compound, research should focus on identifying predictive biomarkers related to its dual targets.

Potential biomarkers could include the expression levels of hCA IX and VEGFR-2 in tumor tissue, which can be assessed by immunohistochemistry. High expression of these targets may correlate with a better response to the inhibitor. Additionally, circulating biomarkers in the blood, such as soluble forms of VEGFR-2 (sVEGFR-2) and VEGF, could be monitored as pharmacodynamic markers of treatment effect. Genetic biomarkers, such as single nucleotide polymorphisms (SNPs) in the VEGF or VEGFR genes, may also influence treatment outcomes and warrant investigation. Furthermore, given the role of hCA IX in hypoxic tumors, markers of tumor hypoxia could also serve as predictive indicators.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Complex Mechanisms

To gain a deeper understanding of the complex biological effects of this compound, the application of "omics" technologies is indispensable. Proteomics can be used to identify global changes in protein expression in cancer cells following treatment, revealing novel downstream signaling pathways affected by the dual inhibition of hCA and VEGFR-2. This could uncover mechanisms of action beyond the direct enzymatic inhibition and potentially identify new therapeutic targets or resistance mechanisms.

Metabolomics, the study of small molecule metabolites, can provide a functional readout of the metabolic alterations induced by the drug. Given that hCA isoforms play a crucial role in pH regulation and cellular metabolism, metabolomic profiling can elucidate how this compound impacts cancer cell metabolism and survival. Integrating these omics datasets will provide a systems-level view of the drug's effects and can aid in the development of more effective combination therapies.

Preclinical Research on Delivery Systems for this compound

The therapeutic efficacy of this compound could be significantly enhanced through the use of advanced drug delivery systems. Nanoparticle-based carriers, such as liposomes or polymeric nanoparticles, can improve the solubility, stability, and pharmacokinetic profile of the drug.